molecular formula C13H13BrN2O2 B2959930 4-bromo-5-ethoxy-2-(4-methylphenyl)-3(2H)-pyridazinone CAS No. 400088-47-3

4-bromo-5-ethoxy-2-(4-methylphenyl)-3(2H)-pyridazinone

Cat. No.: B2959930
CAS No.: 400088-47-3
M. Wt: 309.163
InChI Key: QETAJFRLSIAOFF-UHFFFAOYSA-N
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Description

4-bromo-5-ethoxy-2-(4-methylphenyl)-3(2H)-pyridazinone is a synthetic organic compound belonging to the pyridazinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-5-ethoxy-2-(4-methylphenyl)-3(2H)-pyridazinone typically involves multi-step organic reactions. A common approach might include:

    Bromination: Introduction of the bromine atom to the pyridazinone ring.

    Ethoxylation: Addition of the ethoxy group.

    Aryl Substitution: Introduction of the 4-methylphenyl group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially altering the functional groups.

    Reduction: Reduction reactions could modify the bromine or ethoxy groups.

    Substitution: The bromine atom might be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a hydroxylated derivative, while substitution could introduce new functional groups.

Scientific Research Applications

4-bromo-5-ethoxy-2-(4-methylphenyl)-3(2H)-pyridazinone could have various applications in scientific research:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions or cellular pathways.

    Medicine: Investigation of its pharmacological properties for drug development.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:

    Molecular Targets: Binding to specific proteins or enzymes.

    Pathways: Modulating biochemical pathways, such as signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-5-ethoxy-2-phenyl-3(2H)-pyridazinone
  • 4-bromo-5-ethoxy-2-(4-chlorophenyl)-3(2H)-pyridazinone
  • 4-bromo-5-ethoxy-2-(4-nitrophenyl)-3(2H)-pyridazinone

Uniqueness

4-bromo-5-ethoxy-2-(4-methylphenyl)-3(2H)-pyridazinone might be unique in its specific substitution pattern, which could confer distinct biological or chemical properties compared to its analogs.

Properties

IUPAC Name

4-bromo-5-ethoxy-2-(4-methylphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O2/c1-3-18-11-8-15-16(13(17)12(11)14)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QETAJFRLSIAOFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=O)N(N=C1)C2=CC=C(C=C2)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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